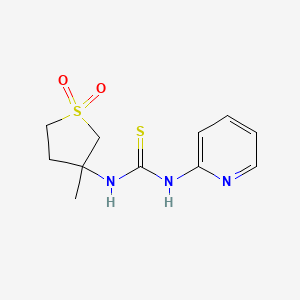
1-(3-Methyl-1,1-dioxothiolan-3-yl)-3-pyridin-2-ylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-Methyl-1,1-dioxothiolan-3-yl)-3-pyridin-2-ylthiourea” is likely to be a complex organic molecule. It seems to contain a thiourea derivative, a sulfone, and a tetrahydro-thiophene .
Molecular Structure Analysis
The molecular structure of this compound would likely include a five-membered dioxothiolan ring, a pyridinyl group, and a thiourea moiety . The exact structure would depend on the specific arrangement of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility, and stability .科学的研究の応用
Organocatalytic Synthesis
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates significant biological activities, where enantioselective approaches enable the rapid synthesis of derivatives with high enantiopurity and structural diversity. This method, involving asymmetric catalytic three-component 1,3-dipolar cycloaddition, offers a new avenue to medicinal chemistry and diversity-oriented synthesis due to its high yield, excellent stereoselectivities, and unusual regiochemistry under mild conditions (Chen et al., 2009).
Corrosion Inhibition
The compound's efficacy in inhibiting mild steel corrosion in acidic mediums highlights its potential as a corrosion inhibitor. The inhibition efficiency increases with concentration, affecting both anodic dissolution of steel and hydrogen evolution reaction. This research provides insights into its adsorption behavior and the mechanism of corrosion inhibition (Hosseini & Azimi, 2009).
Multinuclear NMR Study and Crystal Structures
Multinuclear NMR spectroscopy and crystal structure analyses reveal the complex formation and interaction dynamics of derivatives, providing a foundation for understanding their chemical behaviors and potential applications in designing new compounds with specific properties (Tessier & Rochon, 1999).
Biological System Modeling
The characterization of N2S(alkylthiolate)-coordinated Pb2+ compounds offers insights into the potential biological interactions of lead with cysteine-rich metal-binding sites in proteins. This research provides a model for understanding the structural and chemical basis of lead's biological effects, contributing to the broader field of bioinorganic chemistry (Andersen et al., 2006).
Antioxidant Activity
The study on catalytic chain-breaking pyridinol antioxidants introduces compounds with significant antioxidant activity, exceeding that of alpha-tocopherol. Their ability to quench peroxyl radicals efficiently and the catalytic mode of action in the presence of thiol reducing agents open up possibilities for their use in biological systems as protective agents against oxidative stress (Kumar et al., 2010).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with.
特性
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-11(5-7-18(15,16)8-11)14-10(17)13-9-4-2-3-6-12-9/h2-4,6H,5,7-8H2,1H3,(H2,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQFXSSMIBGPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,6-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2773693.png)

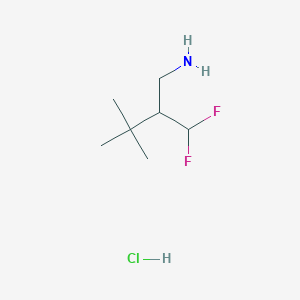
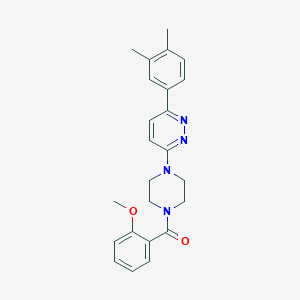

![N-[[3-(Trifluoromethyl)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2773699.png)
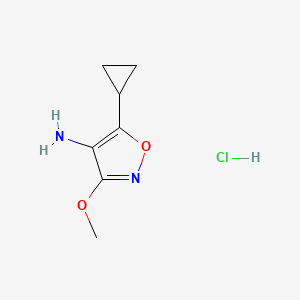
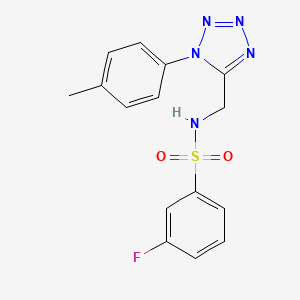
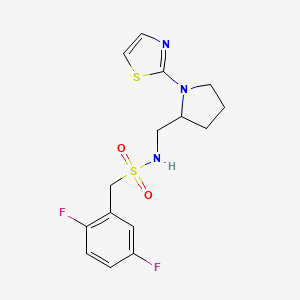
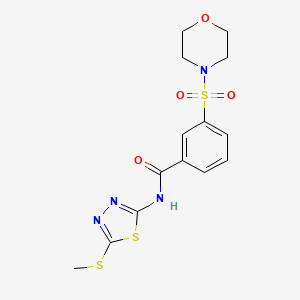
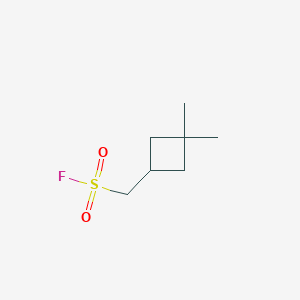
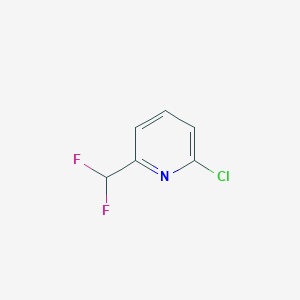
![N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2773713.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2773715.png)